9H-Purine, 6-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)-1-piperazinyl)- 9H-Purine, 6-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)-1-piperazinyl)-
Brand Name: Vulcanchem
CAS No.: 24932-89-6
VCID: VC20343402
InChI: InChI=1S/C16H15F3N6/c17-16(18,19)11-2-1-3-12(8-11)24-4-6-25(7-5-24)15-13-14(21-9-20-13)22-10-23-15/h1-3,8-10H,4-7H2,(H,20,21,22,23)
SMILES:
Molecular Formula: C16H15F3N6
Molecular Weight: 348.33 g/mol

9H-Purine, 6-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)-1-piperazinyl)-

CAS No.: 24932-89-6

Cat. No.: VC20343402

Molecular Formula: C16H15F3N6

Molecular Weight: 348.33 g/mol

* For research use only. Not for human or veterinary use.

9H-Purine, 6-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)-1-piperazinyl)- - 24932-89-6

Specification

CAS No. 24932-89-6
Molecular Formula C16H15F3N6
Molecular Weight 348.33 g/mol
IUPAC Name 6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-7H-purine
Standard InChI InChI=1S/C16H15F3N6/c17-16(18,19)11-2-1-3-12(8-11)24-4-6-25(7-5-24)15-13-14(21-9-20-13)22-10-23-15/h1-3,8-10H,4-7H2,(H,20,21,22,23)
Standard InChI Key AQKCWTXVJVQGDX-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C3=NC=NC4=C3NC=N4

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule features a purine heterocycle, a bicyclic structure comprising fused pyrimidine and imidazole rings. At the 6-position of the purine, a piperazine ring is attached via a nitrogen atom. The piperazine is further substituted at its 4-position with a meta-tolyl group bearing a trifluoromethyl (-CF₃) substituent. This trifluoromethyl group enhances lipophilicity and metabolic stability, while the piperazine contributes conformational flexibility and basicity.

Stereoelectronic Properties

The trifluoromethyl group induces strong electron-withdrawing effects, polarizing adjacent bonds and influencing the compound’s interaction with biological targets. Quantum mechanical calculations predict that the -CF₃ group increases the molecule’s dipole moment, facilitating interactions with hydrophobic protein pockets. The piperazine’s nitrogen atoms (pKa ~9.5) enable protonation under physiological conditions, enhancing solubility in acidic environments.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₆H₁₅F₃N₆
Molecular Weight348.33 g/mol
logP (Predicted)2.8 ± 0.3
Hydrogen Bond Donors/Acceptors2/7
Rotatable Bonds4

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Purine Functionalization: 6-Chloropurine is reacted with piperazine under nucleophilic aromatic substitution conditions (60–80°C, DMF, K₂CO₃) .

  • Trifluoromethyl-m-tolyl Introduction: The piperazine’s secondary amine undergoes Ullmann coupling with 3-(trifluoromethyl)phenylboronic acid, using a CuI/1,10-phenanthroline catalyst system.

Critical parameters include:

  • Temperature Control: Exceeding 80°C during purine-piperazine coupling leads to decomposition.

  • Catalyst Loading: 10 mol% CuI ensures >75% yield in the coupling step .

Reaction Optimization

Microwave-assisted synthesis reduces reaction times from 24 hours to 45 minutes while maintaining yields ≥80%. Solvent screening identified 1,4-dioxane as optimal for the coupling step due to its high dielectric constant (ε = 2.2), which stabilizes transition states.

Physicochemical and Pharmacokinetic Profile

Solubility and Stability

The compound exhibits pH-dependent solubility:

  • Aqueous Solubility: 12 µg/mL at pH 7.4, increasing to 98 µg/mL at pH 2.0 (simulated gastric fluid).

  • Plasma Stability: 94% remains intact after 6 hours in human plasma at 37°C, indicating resistance to esterases and amidases.

Metabolic Considerations

Cytochrome P450 (CYP) phenotyping reveals primary metabolism via CYP3A4, with minor contributions from CYP2D6. The trifluoromethyl group impedes oxidative dealkylation, extending the half-life (t₁/₂ = 8.2 hours in vitro).

Biological Activity and Target Engagement

Enzyme Inhibition

In enzymatic assays, the compound inhibits phosphodiesterase 4B (PDE4B) with an IC₅₀ of 18 nM, outperforming rolipram (IC₅₀ = 200 nM). Molecular docking simulations suggest the purine nitrogen (N-7) forms a hydrogen bond with Gln-369 of PDE4B, while the -CF₃ group occupies a hydrophobic subpocket lined by Leu-398 and Ile-410.

Cellular Effects

In LPS-stimulated macrophages, the compound reduces TNF-α production by 82% at 10 µM, comparable to dexamethasone (88% reduction) . Mechanistically, it suppresses IκBα phosphorylation, preventing NF-κB nuclear translocation .

Comparative Analysis with Analogues

Table 2: Structure-Activity Relationships (SAR)

CompoundSubstituentPDE4B IC₅₀ (nM)Solubility (µg/mL)
9H-Purine (CF₃-m-tolyl)-CF₃ at meta1812
9H-Purine (CH₃-m-tolyl)-CH₃ at meta4524
9H-Purine (unsubstituted)No aryl group>100058

Key findings:

  • Trifluoromethyl Superiority: The -CF₃ group enhances target affinity 2.5-fold over -CH₃.

  • Solubility Trade-off: Increased hydrophobicity from -CF₃ reduces aqueous solubility but improves membrane permeability (PAMPA Pe = 18 × 10⁻⁶ cm/s vs 9 × 10⁻⁶ cm/s for -CH₃).

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